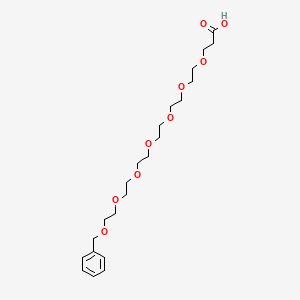![molecular formula C14H14ClF5N4O2S B11934124 (4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)
(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Padsevonil is a novel antiepileptic drug candidate developed to address the unmet needs of patients with treatment-resistant epilepsy. It was synthesized through a medicinal chemistry program aimed at designing compounds with high affinity for synaptic vesicle 2 proteins and low-to-moderate affinity for the benzodiazepine binding site on gamma-aminobutyric acid type A receptors .
Métodos De Preparación
The synthesis of Padsevonil involves a series of chemical reactions designed to achieve high affinity for its target proteins. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound was developed through rational drug design, focusing on optimizing its binding properties and pharmacokinetic profile .
Análisis De Reacciones Químicas
Padsevonil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Padsevonil has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the interactions between synaptic vesicle proteins and gamma-aminobutyric acid type A receptors.
Biology: It is used to investigate the mechanisms of synaptic transmission and the role of synaptic vesicle proteins in neuronal function.
Medicine: Padsevonil is being explored as a treatment for epilepsy, particularly in patients who do not respond to existing antiepileptic drugs. .
Industry: The compound’s unique binding properties make it a valuable tool for drug discovery and development, particularly in the field of neuropharmacology
Mecanismo De Acción
Padsevonil exerts its effects by interacting with both presynaptic and postsynaptic targets. It binds with high affinity to synaptic vesicle 2 proteins (SV2A, SV2B, and SV2C) and with low-to-moderate affinity to the benzodiazepine binding site on gamma-aminobutyric acid type A receptors. This dual mechanism allows Padsevonil to modulate synaptic transmission and enhance inhibitory neurotransmission, thereby reducing seizure activity .
Comparación Con Compuestos Similares
Padsevonil is unique compared to other antiepileptic drugs due to its dual mechanism of action. Similar compounds include:
Levetiracetam: A selective SV2A ligand with high affinity for synaptic vesicle 2A protein but no significant interaction with gamma-aminobutyric acid type A receptors.
Brivaracetam: Another selective SV2A ligand with high affinity for synaptic vesicle 2A protein but limited interaction with gamma-aminobutyric acid type A receptors.
Diazepam: A benzodiazepine that binds to the gamma-aminobutyric acid type A receptor but does not interact with synaptic vesicle proteins.
Padsevonil’s unique ability to target both synaptic vesicle proteins and gamma-aminobutyric acid type A receptors provides a broader spectrum of antiseizure activity compared to these other compounds .
Propiedades
Fórmula molecular |
C14H14ClF5N4O2S |
|---|---|
Peso molecular |
432.8 g/mol |
Nombre IUPAC |
(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
DCXFIOLWWRXEQH-ZETCQYMHSA-N |
SMILES isomérico |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@@H](CC3=O)CC(F)(F)Cl |
SMILES canónico |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)



![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)

![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)




